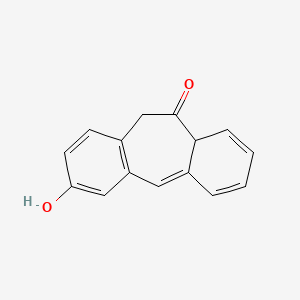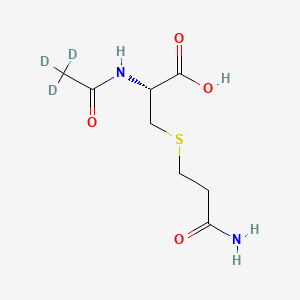
7-(4-Bromobenzoyl)-1H-indole-2,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(4-Bromobenzoyl)-1H-indole-2,3-dione, also known as (4-Bromophenyl) (1H-indol-7-yl)methanone or (p-Bromophenyl) (1H-indol-7-yl)formaldehyde, is a compound related to Bromfenac . It is used for Abbreviated New Drug Application (ANDA) & DMF filing to FDA, toxicity study of respective drug formulation, Quality Control (QC), and analytical studies during commercial production of Bromfenac .
Synthesis Analysis
The synthesis of 7-(4-Bromobenzoyl)-1H-indole-2,3-dione involves halogenating 7-(4-bromobenzoyl) indole in tetrahydrofuran in the presence of acid to prepare 3, 3-dihalogen-7-(4-bromobenzoyl)-1,3-dihydro-2H-indole-2-ketone. This compound is then subjected to a reduction reaction in tetrahydrofuran under the action of acetic acid and zinc powder .Molecular Structure Analysis
The molecular formula of 7-(4-Bromobenzoyl)-1H-indole-2,3-dione is C15H8BrNO3 .Physical And Chemical Properties Analysis
The melting point of 7-(4-Bromobenzoyl)-1H-indole-2,3-dione is 162-164℃ and its predicted boiling point is 468.6±20.0 °C .科学的研究の応用
Synthesis of HIV-1 Protease Inhibitors
4-Bromobenzoyl chloride, a compound structurally similar to 7-(4-Bromobenzoyl)-1H-indole-2,3-dione, is used in the synthesis of HIV-1 protease inhibitors . It’s possible that 7-(4-Bromobenzoyl)-1H-indole-2,3-dione could have similar applications, but further research is needed.
Synthesis of Oxazoles and Cyclohexanone Derivatives
4-Bromobenzoyl chloride is also used in the synthesis of oxazoles and cyclohexanone derivatives, which have analgesic and antimicrobial properties . Given the structural similarity, 7-(4-Bromobenzoyl)-1H-indole-2,3-dione might also be used in similar syntheses .
作用機序
While the mechanism of action for 7-(4-Bromobenzoyl)-1H-indole-2,3-dione itself is not specified, it is related to Bromfenac, a nonsteroidal anti-inflammatory drug (NSAID) used for ophthalmic purposes. The mechanism of action of Bromfenac is thought to be due to its ability to block prostaglandin synthesis by inhibiting cyclooxygenase 1 and 2 .
Safety and Hazards
特性
IUPAC Name |
7-(4-bromobenzoyl)-1H-indole-2,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8BrNO3/c16-9-6-4-8(5-7-9)13(18)10-2-1-3-11-12(10)17-15(20)14(11)19/h1-7H,(H,17,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKYHDBOEDYARAM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)C(=O)C3=CC=C(C=C3)Br)NC(=O)C2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8BrNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50746966 |
Source


|
| Record name | 7-(4-Bromobenzoyl)-1H-indole-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50746966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
241825-88-7 |
Source


|
| Record name | 7-(4-Bromobenzoyl)-1H-indole-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50746966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-(4-bromobenzoyl)-1H-indole-2,3-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: What can you tell us about the distribution of bromfenac sodium in ocular tissues after administration?
A1: The study by [] investigated this using radiolabeled bromfenac sodium in rabbits. Following a single ocular instillation, the cornea exhibited the highest concentration of the compound, followed by the anterior sclera and conjunctiva. [] Interestingly, the lens and vitreous humor showed the lowest levels of the compound. [] This distribution pattern suggests that bromfenac sodium might preferentially target tissues at the front of the eye after topical administration.
Q2: How does repeated administration of bromfenac sodium affect its levels in ocular tissues?
A2: The research by [] found that repeated administration led to an accumulation of bromfenac sodium in most ocular tissues, eventually reaching a steady state after approximately 21 doses. [] Notably, the levels in the lens and posterior sclera were significantly higher after repeated dosing compared to a single dose. [] This accumulation highlights the importance of understanding the long-term implications of repeated bromfenac sodium use on specific ocular tissues.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



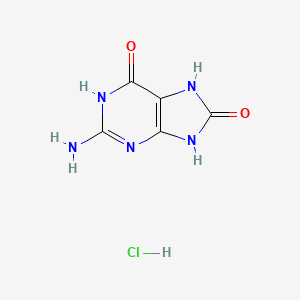
![3-{[2,6-Bis(trifluoromethyl)benzoyl]oxy}-2-oxopropan-1-aminium 4-methylbenzene-1-sulfonate](/img/structure/B587950.png)
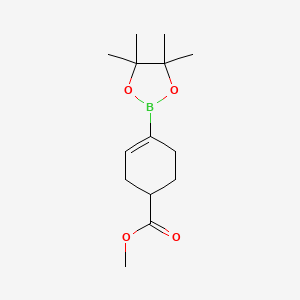

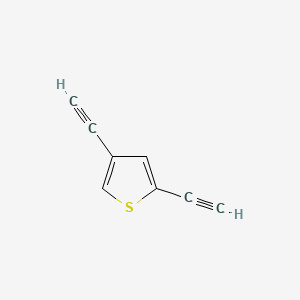
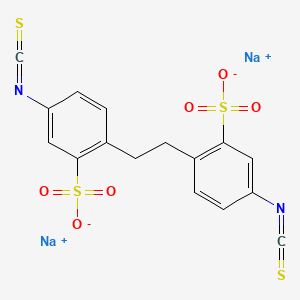
![2-Bromo-3,4-dihydro-6-methoxy-1-[4-(phenylmethoxy)phenyl]naphthalene](/img/structure/B587959.png)
